

Spectroscopic Characterization of 6-(Methylamino)picolinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-(Methylamino)picolinic acid

Cat. No.: B1427976

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Introduction

6-(Methylamino)picolinic acid, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and drug development due to its structural similarity to picolinic acid, a known biologically active compound.^[1] The precise characterization of this molecule is paramount for its application in pharmaceutical research, quality control, and process development. This technical guide provides a comprehensive overview of the expected spectroscopic data for **6-(methylamino)picolinic acid**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and data from analogous compounds, offering a robust framework for researchers.

The molecular structure of **6-(methylamino)picolinic acid**, with a molecular formula of $C_7H_8N_2O_2$ and a molecular weight of 152.15 g/mol, incorporates a pyridine ring, a carboxylic acid group, and a methylamino substituent.^[2] Each of these functional groups imparts distinct spectroscopic signatures, which will be elucidated in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For **6-(methylamino)picolinic acid**, both 1H and ^{13}C NMR are crucial for confirming its identity and purity.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **6-(methylamino)picolinic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and will influence the chemical shifts, particularly of exchangeable protons (e.g., -COOH and -NH).
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and dispersion.
- Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of **6-(methylamino)picolinic acid** is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons, and the amine proton. The carboxylic acid proton may also be observable, depending on the solvent and concentration.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
Pyridine-H3	~7.8-8.2	Doublet (d)	1H	Coupled to H4.
Pyridine-H4	~7.0-7.4	Triplet (t) or Doublet of doublets (dd)	1H	Coupled to H3 and H5.
Pyridine-H5	~6.5-6.9	Doublet (d)	1H	Coupled to H4.
-NH-	Variable	Broad singlet (br s)	1H	Chemical shift is solvent and concentration-dependent; may undergo exchange with D ₂ O.
-CH ₃	~2.8-3.2	Singlet (s)	3H	
-COOH	>10	Broad singlet (br s)	1H	Chemical shift is highly variable and depends on solvent, concentration, and temperature. May not be observed in some cases.

Note: The predicted chemical shifts are based on the analysis of similar structures such as picolinic acid and 6-methylpicolinic acid.[3][4]

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol:

- Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ^{13}C NMR compared to ^1H NMR.
- Instrument Setup: The same NMR spectrometer used for ^1H NMR can be employed.
- Data Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
- Data Processing: Similar to ^1H NMR, the data is processed via Fourier transformation, phasing, and baseline correction.

Expected ^{13}C NMR Spectrum:

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Notes
C=O (Carboxylic Acid)	~165-175	
C2 (Pyridine)	~148-152	Attached to the carboxylic acid group.
C6 (Pyridine)	~158-162	Attached to the methylamino group.
C4 (Pyridine)	~138-142	
C3 (Pyridine)	~120-125	
C5 (Pyridine)	~110-115	
-CH ₃	~25-35	

Note: The predicted chemical shifts are based on data for picolinic acid and related pyridine derivatives.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

- **Sample Preparation:** For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR allows for the direct analysis of the solid sample with minimal preparation.
- **Instrument Setup:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum (of air or the ATR crystal) is first collected, followed by the sample spectrum. The instrument typically scans over the mid-infrared range (4000-400 cm^{-1}).
- **Data Processing:** The sample spectrum is ratioed against the background to generate the final absorbance or transmittance spectrum.

Expected IR Spectrum:

The IR spectrum of **6-(methylamino)picolinic acid** will show characteristic absorption bands for the O-H and N-H stretching of the carboxylic acid and amine groups, C=O stretching of the carboxylic acid, and C=C and C=N stretching of the pyridine ring.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic Acid)	3300-2500	Broad
N-H stretch (Amine)	3500-3300	Medium
C-H stretch (Aromatic)	3100-3000	Medium
C-H stretch (Aliphatic)	3000-2850	Medium
C=O stretch (Carboxylic Acid)	1725-1700	Strong
C=C and C=N stretch (Aromatic Ring)	1600-1450	Medium to Strong
C-N stretch	1350-1250	Medium
O-H bend (Carboxylic Acid)	1440-1395	Medium
C-H bend (Aromatic)	900-675	Medium to Strong

Note: The expected wavenumbers are based on general IR correlation tables and data from similar compounds like picolinic acid.^{[7][8]} Broad absorption bands between 2600 and 2200 cm⁻¹ can indicate the presence of intermolecular hydrogen bonding.^[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** A suitable ionization technique must be chosen. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, which can be useful for

structural elucidation.[\[9\]](#) Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield an observable molecular ion peak.[\[10\]](#)

- Mass Analysis: The ionized fragments are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

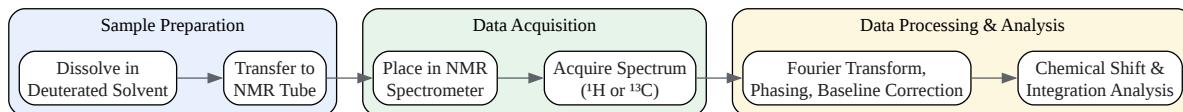
Expected Mass Spectrum:

The mass spectrum will provide the molecular weight of the compound and clues to its structure from the fragmentation pattern.

- Molecular Ion (M^+): For **6-(methylamino)picolinic acid** ($C_7H_8N_2O_2$), the expected molecular ion peak will be at an m/z of 152.[\[2\]](#)
- Key Fragmentation Pathways:
 - Loss of a hydroxyl radical (-OH): A peak at m/z 135, resulting from the cleavage of the hydroxyl group from the carboxylic acid.[\[11\]](#)
 - Loss of a carboxyl group (-COOH): A peak at m/z 107, corresponding to the loss of the entire carboxylic acid functional group.[\[12\]](#)
 - Loss of a methyl group (- CH_3): A peak at m/z 137, due to the cleavage of the methyl group from the methylamino substituent.[\[11\]](#)
 - Decarboxylation (- CO_2): Loss of carbon dioxide from the molecular ion could lead to a fragment at m/z 108.

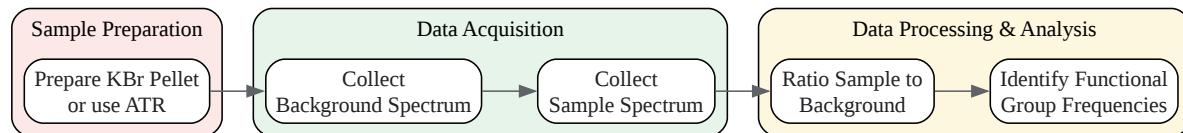
Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for NMR, IR, and MS analysis.



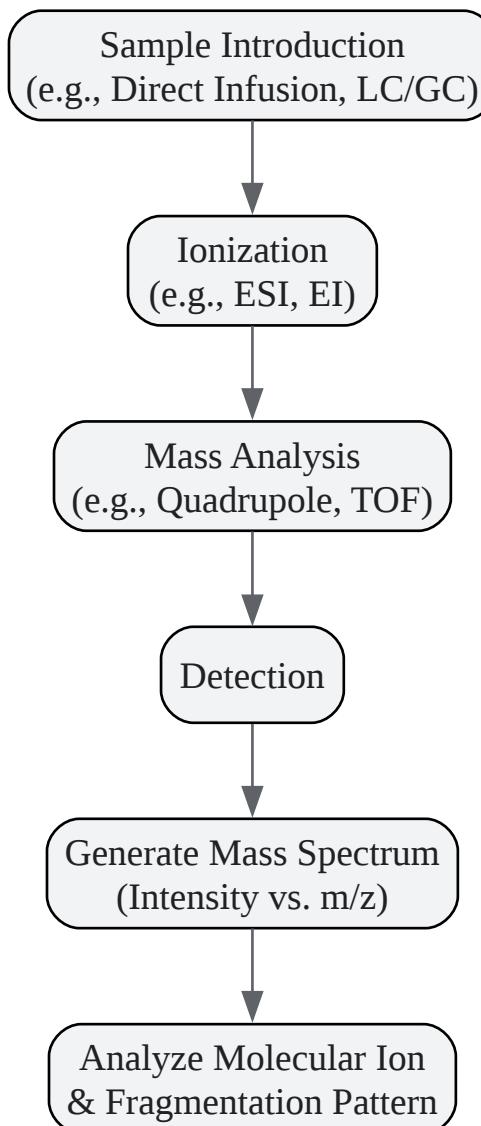
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Caption: Workflow for NMR Spectroscopy.



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Caption: Workflow for IR Spectroscopy.



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Caption: Workflow for Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of **6-(methylamino)picolinic acid** through NMR, IR, and MS provides a detailed and validated structural characterization. The predicted data, based on established principles and analogous compounds, serves as a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating unambiguous identification and paving the way for further investigation into the chemical and biological properties of this promising molecule.

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